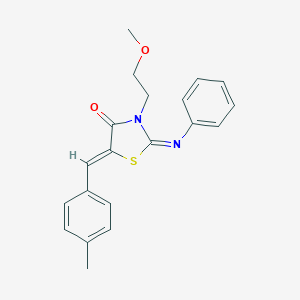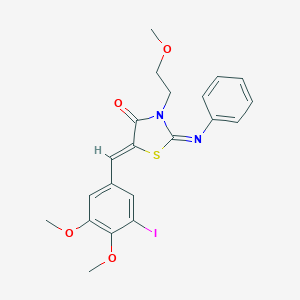![molecular formula C12H11N3O3 B306655 Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate, also known as MACB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been shown to have antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
In agriculture, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been studied for its potential use as a pesticide and herbicide. It has been shown to have significant insecticidal activity against various pests, including aphids, whiteflies, and spider mites. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has also been found to have herbicidal activity against various weeds, including barnyardgrass and yellow foxtail.
In materials science, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been investigated for its potential use in the synthesis of functional materials, including fluorescent probes and metal-organic frameworks. It has been shown to have excellent fluorescent properties, making it a promising candidate for use in bioimaging and sensing applications. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has also been found to be a useful building block for the synthesis of metal-organic frameworks with high surface area and gas adsorption properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and cyclooxygenase-2, which are involved in tumor growth and inflammation. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has also been found to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune response. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been found to induce apoptosis in various cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has also been shown to inhibit cell migration and invasion by reducing the expression of genes involved in these processes. In addition, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has been found to modulate immune response by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and low toxicity. Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate can be easily synthesized in large quantities and has been shown to be stable under various conditions. However, Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate also has some limitations, including its limited water solubility and potential for degradation under acidic conditions.
Orientations Futures
There are several future directions for research on Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate, including the development of novel derivatives with improved properties, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields. The development of novel derivatives with improved properties, such as increased solubility and potency, could lead to the development of more effective drugs for the treatment of various diseases. The investigation of Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate's potential use in combination with other drugs could lead to the development of more effective cancer therapies. Finally, the exploration of Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate's potential applications in other fields, such as energy storage and catalysis, could lead to the development of new materials with unique properties.
Méthodes De Synthèse
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with cyanoacetic acid and methyl iodide. The final product is obtained through the reaction of the intermediate product with hydrochloric acid and ethanol. The synthesis method has been optimized to yield a high purity product with a yield of up to 70%.
Propriétés
Nom du produit |
Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
methyl 4-[(E)-[(2-cyanoacetyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)10-4-2-9(3-5-10)8-14-15-11(16)6-7-13/h2-5,8H,6H2,1H3,(H,15,16)/b14-8+ |
Clé InChI |
HKUPLQPEJLZTGO-RIYZIHGNSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC#N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC#N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)